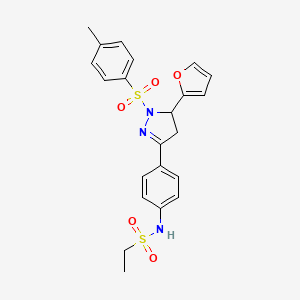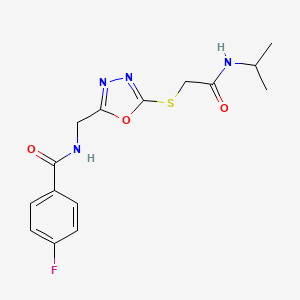![molecular formula C21H12N2O2S B2373026 3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one CAS No. 1020251-78-8](/img/structure/B2373026.png)
3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one is a useful research compound. Its molecular formula is C21H12N2O2S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one and its derivatives have been synthesized and characterized in various studies. Salnikova, Dmitriev, and Maslivets (2019) described the formation of indeno[1,2-b]pyrazole derivatives via three-component spiro heterocyclization involving indane-1,3-dione and amino pyrazoles. The structures of the synthesized compounds were characterized using spectroscopic techniques (Salnikova et al., 2019). Similarly, Lam, Park, and Sloop (2022) reported the synthesis of a new trifluoromethylated indenopyrazole, characterized by NMR spectroscopy and elemental analysis (Lam et al., 2022).
Biological Activity and Medicinal Applications
Indeno[1,2-c]pyrazole derivatives have demonstrated significant biological activities, especially as cyclin-dependent kinase inhibitors and antimicrobial agents. Yue et al. (2002) identified indeno[1,2-c]pyrazol-4-ones as potent inhibitors of cyclin-dependent kinases (CDKs) with potential therapeutic applications. The study provided insights into the structure-activity relationships of these compounds, revealing the biological implications of substitutions at specific positions on the indeno[1,2-c]pyrazol-4-one core (Yue et al., 2002). In another study, Mor, Sindhu, and their colleagues (2019) synthesized a series of indeno[1,2-c]pyrazol-4(1H)-ones, assessing their inhibitory activity against Type II diabetes and antimicrobial efficacy. The synthesized compounds exhibited promising results, particularly in inhibiting α-glucosidase and α-amylase enzymes, and were further supported by molecular docking studies (Mor & Sindhu, 2019).
Mechanism of Action
Target of Action
Compounds containing the pyrazolone functional group, which is present in the given compound, are known to act as analgesics . They generally target enzymes involved in the production of pain and inflammation mediators .
Mode of Action
Pyrazolone derivatives, which this compound is a part of, are known to inhibit certain enzymes, thereby reducing the production of mediators of pain and inflammation .
Biochemical Pathways
It can be inferred from the general action of pyrazolone derivatives that they may affect the cyclooxygenase pathway, which is involved in the production of prostaglandins, key mediators of pain and inflammation .
Result of Action
Based on the general action of pyrazolone derivatives, it can be inferred that the compound may reduce the production of pain and inflammation mediators, thereby alleviating symptoms associated with these conditions .
Properties
IUPAC Name |
3-phenyl-2-(thiophene-2-carbonyl)indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2S/c24-20-15-10-5-4-9-14(15)18-17(20)19(13-7-2-1-3-8-13)23(22-18)21(25)16-11-6-12-26-16/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLUUVWMIZRKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2C(=O)C4=CC=CS4)C5=CC=CC=C5C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

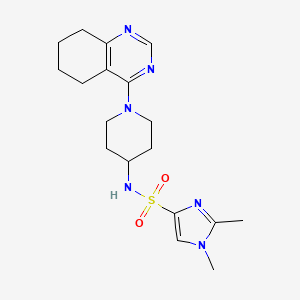
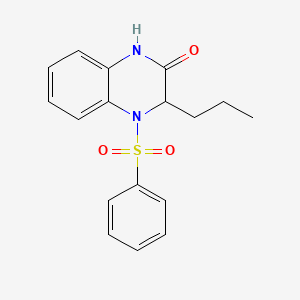
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372947.png)


![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2372950.png)
![N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2372952.png)
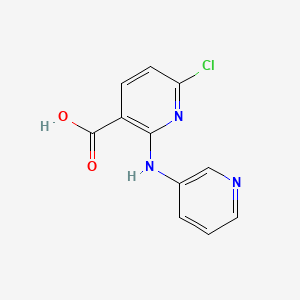
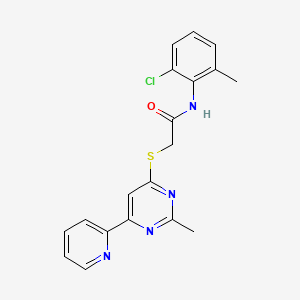
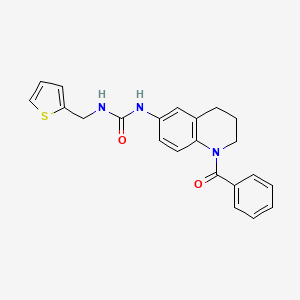
![(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2372960.png)
